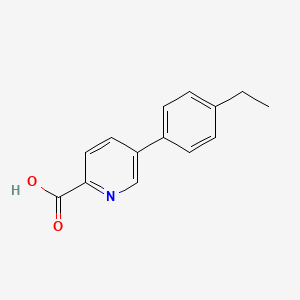

5-(4-Ethylphenyl)picolinic acid

Description

Contextualization of Picolinic Acid Derivatives in Organic Synthesis and Applied Chemistry

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid group at the 2-position, serves as a fundamental scaffold for a diverse array of organic molecules. Its derivatives are integral to various fields of applied chemistry. In organic synthesis, the picolinic acid framework is a valuable building block, with the pyridine ring and the carboxylic acid group offering multiple sites for functionalization. This allows for the construction of complex molecules with tailored properties.

Picolinic acid derivatives are widely recognized for their ability to act as bidentate chelating agents for a variety of metal ions, a property that is leveraged in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, forming stable complexes that can catalyze a range of organic transformations.

Furthermore, the biological activity of many picolinic acid derivatives has made them important targets in medicinal chemistry. They have been investigated for a range of therapeutic applications, including as anti-inflammatory, and antimicrobial agents. A notable application of picolinic acid derivatives is in the development of herbicides. For instance, certain picolinate (B1231196) compounds are effective as synthetic auxin herbicides, demonstrating the impact of this chemical class on agriculture. nih.govmdpi.com

Rationale for Academic Inquiry into 5-(4-Ethylphenyl)picolinic Acid

The specific academic and industrial interest in this compound stems from the broader investigation into 5-substituted picolinic acids. The introduction of an aryl group, such as the 4-ethylphenyl moiety, at the 5-position of the picolinic acid scaffold can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, modulate its biological activity and potential therapeutic applications.

Research into 5-aryl-picolinic acids has been driven by the pursuit of new therapeutic agents. For example, a series of 5,8-disubstituted tetrahydroisoquinolines, which are synthesized from phenyl-substituted 5-phenylpicolinic acids, have been identified as effective inhibitors of Mycobacterium tuberculosis. nih.gov This highlights the potential of the 5-phenylpicolinic acid core structure in the development of new antitubercular drugs. The ethyl group on the phenyl ring of this compound can be hypothesized to further enhance its interaction with biological targets through hydrophobic interactions, potentially leading to improved potency or selectivity.

The general synthetic route to such compounds often involves coupling reactions to introduce the aryl group onto the pyridine ring, followed by modifications to the carboxylic acid group as needed. The exploration of structure-activity relationships (SARs) in this class of compounds is a key aspect of the academic inquiry, aiming to understand how different substituents on the phenyl ring affect their biological efficacy. nih.gov

Below is a data table outlining some of the key properties of 5-phenylpicolinic acid, for which this compound is a derivative.

| Property | Value |

| Molecular Formula | C12H9NO2 |

| Molecular Weight | 199.21 g/mol |

| Melting Point | 156-157 °C |

| Boiling Point | 399 °C |

| Density | 1.241 g/cm³ |

Note: Data for 5-phenylpicolinic acid.

Overview of Current Research Trajectories for Picolinic Acid Frameworks

The investigation of picolinic acid frameworks continues to be a vibrant area of chemical research, with several key trajectories shaping the field.

One significant area of focus is the development of novel synthetic methodologies to access functionalized picolinic acid derivatives with greater efficiency and diversity. This includes the exploration of new catalytic systems and reaction pathways for the selective modification of the picolinic acid scaffold.

In medicinal chemistry, the design and synthesis of picolinic acid derivatives as potent and selective inhibitors of various enzymes and receptors remain a major pursuit. This is exemplified by the ongoing research into their potential as anticancer and antimicrobial agents. nih.gov The structure-activity relationship studies of these derivatives are crucial for optimizing their therapeutic potential. uc.pt

Another important research direction is the application of picolinic acid derivatives in materials science. Their ability to form stable complexes with a wide range of metals makes them attractive candidates for the development of new functional materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials can have applications in areas such as gas storage, separation, and catalysis.

The development of picolinic acid-based herbicides with improved efficacy and environmental profiles is also an active area of research. nih.govmdpi.com By fine-tuning the substituents on the picolinic acid ring, researchers aim to create next-generation herbicides that are more selective and have a lower impact on non-target organisms. nih.govmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-ethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDVKTLZPWXQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679300 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226265-49-1 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Ethylphenyl Picolinic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 2-Pyridinecarboxylic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(4-Ethylphenyl)picolinic acid, the primary disconnections focus on the formation of the C-C bond between the pyridine (B92270) ring and the ethylphenyl group, and the introduction of the carboxylic acid functionality.

A key strategic disconnection involves breaking the bond between the C5 of the pyridine ring and the phenyl group. This leads to two primary synthons: a 5-halopicolinic acid derivative and a (4-ethylphenyl)boronic acid or a similar organometallic reagent. This approach points towards a cross-coupling reaction as a pivotal step in the forward synthesis.

Another retrosynthetic strategy involves the disconnection of the carboxylic acid group. This suggests a precursor such as 5-(4-ethylphenyl)-2-methylpyridine, which can then be oxidized to the desired carboxylic acid. This approach simplifies the starting materials to a substituted picoline.

Classical Synthetic Pathways to this compound

Classical synthetic methods for preparing 5-substituted picolinic acids often rely on multi-step sequences starting from readily available pyridine derivatives.

Multi-Step Approaches from Substituted Pyridines

One common classical approach begins with the oxidation of a substituted 2-picoline. For instance, 2-methyl-5-bromopyridine can be oxidized to 5-bromopicolinic acid. This intermediate can then undergo a cross-coupling reaction with a suitable organometallic reagent derived from 4-ethylbenzene to introduce the ethylphenyl group. The oxidation of the methyl group to a carboxylic acid is typically achieved using strong oxidizing agents like potassium permanganate (KMnO4). wikipedia.org

Another multi-step sequence could involve the nitration of picolinic acid N-oxide to introduce a nitro group at the 4-position, which can then be converted to other functional groups to facilitate the introduction of the aryl substituent. umsl.edu

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in classical synthesis. The electronic nature of the pyridine ring often directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

To achieve the desired 5-substitution pattern, strategies often involve the use of directing groups or the activation of specific positions. For example, pyridine N-oxides can be used to activate the 2- and 4-positions for nucleophilic attack. nih.gov Subsequent removal of the N-oxide group yields the functionalized pyridine. The inherent reactivity of the pyridine ring can also be modulated by the presence of substituents that direct incoming groups to specific positions.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation in this compound Synthesis

Modern organic synthesis has seen the advent of powerful catalytic methods that offer more efficient and selective routes to complex molecules like this compound.

Cross-Coupling Reactions for Aryl-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly effective method for creating the aryl-pyridyl bond in this compound. mdpi.com

In a typical Suzuki coupling, 5-bromopicolinic acid or its ester derivative is reacted with (4-ethylphenyl)boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 5-bromothiophene-2-carboxamide | Aryl boronic acids | Pd(PPh3)4 | Potassium phosphate | 1,4-dioxane | 37-72% mdpi.com |

| 2-picolinic acid | Aryl bromides | Palladium catalyst | Not specified | Not specified | Not specified rsc.org |

This table presents examples of Suzuki and other cross-coupling reactions used to form aryl-heteroaryl bonds, illustrating the general conditions and yields for similar transformations.

Decarboxylative cross-coupling reactions have also emerged as a powerful tool. In this approach, a carboxylic acid is coupled with an organic halide, with the concurrent loss of carbon dioxide. wikipedia.org This method can be applied to couple a pyridine carboxylic acid with an aryl halide to form the desired biaryl linkage. rsc.org

C-H Activation Methodologies

Direct C-H activation has become an increasingly important strategy in organic synthesis, as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials. chemrxiv.orgnih.gov This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.

Ruthenium-catalyzed C-H arylation can be directed by a carboxylic acid group, enabling the direct arylation of picolinic acid at the C5 position. acs.org This method involves the reaction of picolinic acid with an aryl halide in the presence of a ruthenium catalyst. The carboxylate group acts as a directing group, facilitating the selective activation of the C-H bond at the adjacent position.

| Substrate | Arylating Agent | Catalyst System | Key Features |

| 2-phenylpyridines | Aryl halides | Arene-Ruthenium(II)-picolinate complexes | Catalytic C-H bond activation/arylation in water. chemrxiv.org |

| Pyridines with EWG | Haloarenes | Palladium catalyst with carboxylic acid ligand | Highly regioselective C-H arylation at C-3 and C-4 positions. nih.gov |

| Aryl Carboxylic Acids | Aryl and Heteroaryl Halides | Ruthenium with tricyclohexylphosphine or di-tert-butylbipyridine | Arylation ortho to a carboxylic acid directing group. acs.org |

This table summarizes modern C-H activation methodologies applicable to the arylation of pyridine and related carboxylic acids.

Heterocyclic Ring Construction Techniques

The synthesis of this compound primarily involves the modification of a pre-existing pyridine ring rather than its de novo construction. The key strategic step is the formation of the carbon-carbon bond between the 5-position of the picolinic acid scaffold and the 4-ethylphenyl group. The most prominent and versatile method for achieving this is the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org

This palladium-catalyzed reaction is a cornerstone of modern organic chemistry for creating C-C bonds. organic-chemistry.org The typical precursors for the synthesis of this compound via this method would be a 5-halopicolinic acid derivative (such as methyl 5-bromopicolinate) and 4-ethylphenylboronic acid. nih.govlibretexts.org The reaction is facilitated by a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Key Reaction for Synthesis:

Reactants : Methyl 5-bromopicolinate and 4-ethylphenylboronic acid.

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable complex like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov

Base : A base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) is essential for the transmetalation step. cdnsciencepub.comnih.gov

Solvent : The reaction is typically carried out in a mixture of an organic solvent and water, for instance, 1,4-dioxane/water or dimethoxyethane (DME). nih.govnih.gov

While the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions could theoretically be employed. These include the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the organoboron reagents. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, optimization of the Suzuki-Miyaura cross-coupling reaction parameters is critical. The efficiency of the synthesis is highly dependent on the interplay between the catalyst system, base, solvent, and temperature. chemistryviews.org

Catalyst and Ligand Selection: The choice of palladium source and the associated phosphine ligands is paramount. While Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specific ligand often provide higher activity and stability. organic-chemistry.org For challenging couplings involving heteroaryl halides, electron-rich and bulky phosphine ligands can significantly improve reaction rates and yields. libretexts.org The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective in similar couplings involving heteroaromatic compounds. nih.gov

Temperature and Reaction Time: Reaction temperatures for Suzuki couplings typically range from room temperature to reflux conditions (80-100 °C). nih.gov Optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe, thereby minimizing the formation of side products. Machine learning and automated robotic systems have been used to efficiently navigate the vast array of possible conditions to find the optimal set for maximizing yield across a broad range of substrates. chemistryviews.org

Below is a table summarizing the key parameters and their typical impact on the synthesis.

| Parameter | Options | Effect on Efficiency |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands, Pd(dppf)Cl₂ | The choice of catalyst and ligand system is crucial for reaction rate and yield. Ligand-based systems often offer superior performance for heteroaryl couplings. nih.govnih.gov |

| Ligand | PPh₃, PCy₃, RuPhos, dppf | Bulky and electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, improving overall efficiency. libretexts.orgnih.gov |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | The strength and solubility of the base affect the activation of the boronic acid. K₃PO₄ is often effective in these types of couplings. nih.govcdnsciencepub.com |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DME, Ethanol (B145695)/H₂O | The solvent choice impacts the solubility of reactants and the reaction temperature. Aqueous solvent mixtures are common and can accelerate the reaction. nih.govrose-hulman.edu |

| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side product formation. Optimal temperature balances rate and selectivity. nih.gov |

| Reactant Ratio | 1:1 to 1:1.5 (Aryl Halide:Boronic Acid) | A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. |

Green Chemistry Principles in the Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. inovatus.es

Use of Greener Solvents: A primary goal is to replace hazardous organic solvents like 1,4-dioxane and toluene. inovatus.es Water is an ideal green solvent, and Suzuki-Miyaura reactions have been successfully developed to run in aqueous media, often with the aid of a phase-transfer catalyst or surfactant. cdnsciencepub.comrsc.org Using water not only reduces toxicity but can also simplify product isolation through simple filtration. rsc.org Bio-based solvents derived from renewable resources are also emerging as sustainable alternatives. inovatus.es

Energy Efficiency: Optimizing reactions to proceed at lower temperatures reduces energy consumption. The development of highly active palladium catalysts that function efficiently at ambient temperatures contributes significantly to the sustainability of the process. rsc.org Microwave-assisted synthesis can also be an energy-efficient alternative, as it often dramatically reduces reaction times from hours to minutes.

Atom Economy and Waste Reduction: The Suzuki-Miyaura reaction itself has a good atom economy. The main byproduct is the boronic acid-derived inorganic salt, which is generally less toxic than the byproducts from other coupling reactions like Stille (which generates toxic organotin waste). libretexts.org A well-optimized process minimizes the need for extensive purification steps like column chromatography, further reducing solvent waste.

By integrating these green chemistry principles—such as using aqueous solvents, recyclable catalysts, and energy-efficient conditions—the synthesis of this compound can be made more sustainable and environmentally responsible. inovatus.esacs.org

Chemical Reactivity and Derivatization of 5 4 Ethylphenyl Picolinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid functionality of 5-(4-ethylphenyl)picolinic acid can readily undergo esterification and amidation reactions to form the corresponding esters and amides. These reactions typically proceed via the activation of the carboxylic acid.

Esterification: The formation of esters can be achieved by reacting the picolinic acid with an alcohol under acidic conditions or by using coupling agents. A common method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Amidation: Similarly, amides can be synthesized by reacting the activated carboxylic acid with a primary or secondary amine. The use of peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), can facilitate this transformation under mild conditions. For instance, the synthesis of 5-(1,2-dihydroxypropyl)-2-pyridinecarboxamide has been successfully demonstrated from a related picolinic acid derivative, highlighting the feasibility of this reaction. nih.gov

| Transformation | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid catalyst or Coupling agent (e.g., DCC/DMAP) | 5-(4-Ethylphenyl)picolinate ester |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., HATU, EDC) | 5-(4-Ethylphenyl)picolinamide |

Picolinic acid and its derivatives can undergo decarboxylation, particularly under thermal conditions. The position of the carboxylic acid group alpha to the pyridine (B92270) nitrogen facilitates this reaction.

A notable decarboxylation reaction for α-picolinic acids is the Hammick reaction . researchgate.net In this reaction, the thermal decarboxylation of the picolinic acid occurs in the presence of a carbonyl compound (an aldehyde or ketone) to yield a 2-pyridyl-carbinol. researchgate.net The reaction is believed to proceed through a zwitterionic intermediate. researchgate.net For this compound, this reaction would lead to the formation of a substituted pyridyl carbinol.

Another potential pathway is oxidative decarboxylation. While not directly studied for this compound, picolinic acid itself has been shown to promote the oxidative decarboxylation of other molecules, indicating the involvement of the picolinic acid structure in redox processes that can lead to the loss of CO₂. stenutz.eu

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation, quaternization, and coordination to metal ions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, the formation of an N-oxide can influence the reactivity of the other positions on the pyridine ring.

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electron distribution and reactivity of the entire molecule.

Picolinic acid and its derivatives are well-known chelating agents for a wide variety of metal ions. rsc.org this compound acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen atom and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered ring. mdpi.com

This chelation has been observed with numerous transition metals, including but not limited to chromium, iron, cobalt, nickel, copper, and zinc. rsc.orgrsc.orgnih.govunits.it The resulting metal complexes have distinct geometries, spectroscopic properties, and potential applications in catalysis and materials science. rsc.orgunits.it The 4-ethylphenyl substituent at the 5-position can influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability and reactivity.

| Metal Ion | Coordination Mode | Potential Complex Geometry |

| Co(II) | Bidentate (N, O) | Octahedral |

| Ni(II) | Bidentate (N, O) | Octahedral |

| Cu(II) | Bidentate (N, O) | Distorted Octahedral/Square Planar |

| Zn(II) | Bidentate (N, O) | Tetrahedral/Octahedral |

| Ga(III) | Bidentate (N, O) | Distorted Octahedral |

Electrophilic and Nucleophilic Substitution on the Phenyl Ring and Pyridine Moiety

Pyridine Moiety: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. When EAS does occur, it is directed to the 3- and 5-positions, as substitution at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. Reactions such as nitration and halogenation require harsh conditions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. A classic example of NAS on a pyridine ring is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine.

Phenyl Ring: The 4-ethylphenyl substituent on the picolinic acid moiety can also undergo electrophilic aromatic substitution. The ethyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethyl group. However, the picolinic acid ring system, being electron-withdrawing, will have a deactivating effect on the phenyl ring, making substitution less favorable than on unsubstituted ethylbenzene (B125841). The precise regioselectivity of substitution on the phenyl ring will be a result of the interplay between the activating effect of the ethyl group and the deactivating effect of the pyridinyl group.

Functionalization of the Ethyl Side Chain

The ethyl substituent on the phenyl ring provides a valuable handle for further molecular elaboration. The benzylic position of the ethyl group is particularly susceptible to functionalization through oxidation and free-radical halogenation reactions.

Benzylic Oxidation:

The methylene group (-CH2-) of the ethyl side chain can be oxidized to a ketone or, under more vigorous conditions, a carboxylic acid. This transformation is a fundamental method for introducing a carbonyl group, which can then serve as a site for numerous subsequent reactions. For instance, oxidation of ethylbenzene derivatives to the corresponding acetophenones can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO4) or chromic acid (H2CrO4). masterorganicchemistry.com These strong oxidants typically convert the benzylic carbon to a carboxylic acid if a benzylic C-H bond is present. masterorganicchemistry.com Milder and more selective methods for benzylic oxidation that yield ketones or alcohols have also been developed, employing reagents like bis(methanesulfonyl) peroxide. nih.gov

A representative oxidation reaction of an ethylphenyl group to an acetyl group is outlined below:

| Reactant | Reagent | Product | Yield | Reference |

| 1-Ethyl-4-fluorobenzene | General oxidation procedure | 1-(4-Fluorophenyl)ethanone | 91% | rsc.org |

| Ethylbenzene | General oxidation procedure | Acetophenone | 90% | rsc.org |

For this compound, such an oxidation would yield 5-(4-acetylphenyl)picolinic acid, introducing a ketone functionality that can be used for the synthesis of derivatives like oximes, hydrazones, or for use in aldol condensations.

Free-Radical Bromination:

The benzylic hydrogens of the ethyl group are susceptible to substitution via free-radical halogenation. youtube.com Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, can selectively introduce a bromine atom at the benzylic position. youtube.com This reaction proceeds through a resonance-stabilized benzylic radical intermediate, making the benzylic C-H bonds significantly weaker than other alkyl C-H bonds. masterorganicchemistry.com

The resulting 5-(4-(1-bromoethyl)phenyl)picolinic acid is a versatile intermediate. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles to introduce a range of functional groups, including amines, alcohols, and cyanides. This provides a powerful strategy for the synthesis of diverse derivatives.

| Reactant | Reagent | Product | Notes | Reference |

| Toluene/Ethylbenzene | N-Bromosuccinimide (NBS), radical initiator | Benzyl bromides | High yield, minimized side products | nih.gov |

Synthesis of Advanced Derivatives for Mechanistic Probes and Specific Chemical Applications

The development of advanced derivatives of this compound is crucial for its application as a mechanistic probe, for example, in studying enzyme-inhibitor interactions. tandfonline.comnih.gov Such derivatives often incorporate reporter groups like fluorescent tags or isotopic labels.

Synthesis of Ester and Amide Derivatives:

The carboxylic acid moiety of this compound is a prime site for derivatization to form esters and amides. These reactions are typically straightforward and can be achieved through several methods. One common approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an alcohol or an amine. nih.govnih.govumsl.edu Alternatively, direct coupling of the carboxylic acid with an alcohol or amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). nih.govacs.org

These methods allow for the incorporation of a wide variety of functionalized alcohols and amines. For instance, to create a fluorescent probe, one could synthesize an ester with a fluorescent alcohol or an amide with a fluorescent amine.

| Derivative Type | Synthetic Method | Reagents | Reference |

| p-Nitrophenyl ester | Acid chloride formation followed by esterification | SOCl2, 4-nitrophenol, triethylamine | nih.gov |

| N-Hydroxysuccinimidyl ester | Acid chloride formation followed by esterification | SOCl2, N-hydroxysuccinimide, triethylamine | nih.gov |

| Amides | Coupling with N-alkylanilines | Thionyl chloride | nih.gov |

| Amides | Direct amidation | B(OCH2CF3)3 | acs.org |

Isotopic Labeling:

For mechanistic studies, particularly in metabolism and enzyme kinetics, isotopically labeled compounds are invaluable. Introducing isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the structure of this compound can be achieved through various synthetic strategies. For example, a ¹³C-labeled carboxylic acid could potentially be synthesized by using a ¹³C-labeled cyanide source in a reaction sequence that ultimately forms the picolinic acid ring. While specific methods for this compound are not detailed in the literature, general approaches for the synthesis of labeled heterocyclic compounds can be adapted. researchgate.net

Attachment of Reporter Groups for Specific Applications:

Beyond simple esters and amides, more complex derivatives can be synthesized for specific applications. For example, derivatives bearing biotin tags can be used for affinity purification of target proteins. Click chemistry provides a powerful tool for attaching a wide array of reporter groups, such as fluorophores or affinity tags, to the molecule. This would typically involve first functionalizing the ethyl side chain or the picolinic acid ring with an azide or alkyne group, followed by a copper-catalyzed or strain-promoted cycloaddition reaction with a correspondingly functionalized reporter molecule. The synthesis of aminopyridine derivatives with fluorescent properties showcases the potential for creating such probes. mdpi.com

The synthesis of such advanced derivatives enables the use of this compound and its analogs in a variety of sophisticated biological and chemical studies, allowing for detailed investigation of their mechanism of action and interaction with biological targets. nih.govsemanticscholar.org

Coordination Chemistry and Metal Complexes of 5 4 Ethylphenyl Picolinic Acid

Ligand Design Principles and Chelation Modes of 5-(4-Ethylphenyl)picolinic Acid

This compound is an archetypal bidentate chelating ligand, a characteristic it shares with the parent picolinic acid. wikipedia.org The fundamental design principle of this ligand lies in the strategic placement of a carboxylic acid group at the 2-position of the pyridine (B92270) ring. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. researchgate.netnih.gov This N,O-bidentate chelation is the most common coordination mode for picolinic acid and its derivatives. sjctni.edu

The introduction of the 4-ethylphenyl group at the 5-position of the pyridine ring is a key design element that influences the ligand's properties and, consequently, the architecture of its metal complexes. This substituent can impact the electronic properties of the pyridine ring through inductive and resonance effects, potentially modifying the ligand's affinity for different metal ions. Furthermore, the bulky ethylphenyl group can introduce steric hindrance, which can direct the self-assembly of metal complexes and influence their final geometry. nih.gov The conformational flexibility of the ethylphenyl group relative to the pyridine ring can also play a role in the crystal packing of the resulting complexes. nih.gov

In addition to the primary bidentate chelation, the carboxylate group can also exhibit other coordination modes, such as acting as a bridging ligand between two metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of polynuclear complexes or coordination polymers. The specific chelation mode adopted is influenced by several factors, including the nature of the metal ion, the presence of other co-ligands, and the reaction conditions.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through various established methods. A common approach involves the direct reaction of the ligand with a suitable metal salt in a polar solvent, such as ethanol (B145695) or water. orientjchem.orgnih.gov The reaction is often carried out under reflux to ensure complete reaction. nih.gov The resulting metal complexes may precipitate from the solution upon cooling or after the addition of a less polar co-solvent. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by diffusion techniques. researchgate.net

The structural characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the picolinate (B1231196) ligand. The deprotonation of the carboxylic acid group and its coordination to the metal center lead to characteristic shifts in the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. nih.gov The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group. nih.gov Additionally, the C=N stretching vibration of the pyridine ring is also expected to shift upon coordination. sjctni.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. orientjchem.orgajol.info The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal. For paramagnetic complexes, the NMR spectra will be significantly different, with large shifts and broadening of the signals due to the influence of the unpaired electrons. nih.gov

Below is a representative table of expected IR spectral data for a transition metal complex of this compound, based on data for similar picolinate complexes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Free Ligand) | Expected Wavenumber Range (cm⁻¹) (Complex) | Assignment |

| ν(O-H) | 2500-3000 (broad) | - | Carboxylic acid O-H stretch |

| ν(C=O) | ~1700 | - | Carboxylic acid C=O stretch |

| νas(COO⁻) | - | 1550-1650 | Asymmetric carboxylate stretch |

| νs(COO⁻) | - | 1380-1450 | Symmetric carboxylate stretch |

| ν(C=N) | ~1580 | Shift upon coordination | Pyridine C=N stretch |

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating 5-(4-Ethylphenyl)picolinate

The bifunctional nature of 5-(4-Ethylphenyl)picolinate, with its chelating N,O-donor site and the potential for the carboxylate group to act as a bridging ligand, makes it a suitable building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netcd-bioparticles.net These extended structures are formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). mdpi.com

The design of coordination polymers and MOFs with 5-(4-Ethylphenyl)picolinate linkers allows for the creation of a wide range of network topologies. The final structure is determined by the coordination geometry of the metal ion and the connectivity of the ligand. For instance, if the metal ion has a preference for octahedral coordination and the picolinate ligand acts as a simple bidentate chelate, the remaining coordination sites on the metal can be occupied by other bridging ligands, leading to extended networks.

Alternatively, the carboxylate group of the 5-(4-Ethylphenyl)picolinate can bridge two metal centers, leading to the formation of one-, two-, or three-dimensional structures. The ethylphenyl substituent can play a crucial role in directing the topology by influencing the packing of the polymer chains or layers, potentially leading to porous materials. The choice of metal ion is also critical; for example, paddle-wheel dimeric units, commonly formed with Cu(II) and Zn(II), can act as secondary building units (SBUs) to generate robust porous frameworks. mdpi.com

In addition to the primary coordination bonds, noncovalent interactions play a vital role in the supramolecular assembly of coordination polymers and MOFs incorporating 5-(4-Ethylphenyl)picolinate. rsc.orgmdpi-res.commdpi.com These weaker interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, are crucial in dictating the final three-dimensional arrangement of the extended structures. researchgate.net

Advanced Spectroscopic and Structural Investigations of Metal-5-(4-Ethylphenyl)picolinate Complexes

A comprehensive understanding of the properties of metal-5-(4-Ethylphenyl)picolinate complexes requires the use of advanced spectroscopic and structural techniques.

Solid-State NMR Spectroscopy: While solution NMR is limited to diamagnetic complexes, solid-state NMR can provide valuable information about the local environment of atoms in both diamagnetic and paramagnetic complexes. This can be particularly useful for characterizing coordination polymers and MOFs where single crystals suitable for X-ray diffraction may be difficult to obtain.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Mn(II)), EPR spectroscopy is a powerful tool for probing the electronic structure of the metal center and its coordination environment. The g-values and hyperfine coupling constants obtained from EPR spectra can provide insights into the geometry and nature of the metal-ligand bonding.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the temperature at which decomposition or phase transitions occur. ajol.info This is important for assessing the robustness of coordination polymers and MOFs.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the intermolecular interactions within the crystal structure of the complexes. nih.gov By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, it is possible to gain a detailed understanding of the nature and relative importance of different noncovalent interactions, such as hydrogen bonds and π-π stacking, in the solid-state assembly. iucr.org

The following table summarizes the key characterization techniques and the information they provide for metal-5-(4-Ethylphenyl)picolinate complexes.

| Technique | Information Obtained | Applicability |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry, crystal packing | Crystalline solids |

| IR Spectroscopy | Confirmation of coordination, coordination mode of carboxylate | Solids and solutions |

| NMR Spectroscopy (Solution) | Structure in solution | Diamagnetic complexes |

| NMR Spectroscopy (Solid-State) | Local atomic environment | Solids (diamagnetic and paramagnetic) |

| EPR Spectroscopy | Electronic structure of metal center | Paramagnetic complexes |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pathways | Solids |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Crystalline solids with known structures |

Computational and Theoretical Investigations of 5 4 Ethylphenyl Picolinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed picture of the electron distribution and energetic properties of molecules. These methods are crucial for understanding the intrinsic properties of 5-(4-Ethylphenyl)picolinic acid.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For this compound, DFT studies are instrumental in determining its most stable three-dimensional arrangement, known as the conformational preference. The molecule's flexibility, primarily due to the rotation around the single bond connecting the phenyl and picolinic acid rings, can lead to various conformers with different energies. DFT calculations can predict the relative energies of these conformers, identifying the most likely structure the molecule will adopt.

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for predicting how this compound will interact with other molecules. For instance, in related picolinic acid derivatives, the MEP reveals that the most negative regions are typically located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites susceptible to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons are generally in regions of positive potential.

| Property | Description | Predicted Significance for this compound |

| Conformational Energy | The relative energy of different spatial arrangements of the molecule. | Determines the most stable 3D structure, impacting its physical and biological properties. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. In similar aromatic carboxylic acids, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is typically distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically.

| Orbital | Description | Predicted Characteristics for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Likely localized on the ethylphenyl and pyridine rings, indicating regions of electron donation. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Expected to be distributed over the picolinic acid moiety, indicating regions of electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and electronic transition energies. |

Molecular Modeling and Simulation Studies for Intermolecular Interactions

Beyond the properties of a single molecule, computational studies can elucidate how this compound interacts with itself and with other molecules. This is crucial for understanding its behavior in condensed phases, such as crystals and solutions. Molecular modeling techniques, including molecular dynamics (MD) and Monte Carlo simulations, can be employed to study these interactions.

These simulations can predict how molecules of this compound will pack in a crystal lattice, driven by intermolecular forces like hydrogen bonding (between the carboxylic acid groups) and π-π stacking (between the aromatic rings). The ethyl group can also participate in weaker van der Waals interactions. Understanding these interactions is key to predicting the material's physical properties, such as melting point and solubility. In the context of biological systems, molecular docking simulations can predict how this compound might bind to a protein's active site, providing insights into its potential pharmacological activity.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (e.g., Vibrational, Electronic)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its electronic properties.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. By calculating the frequencies and intensities of the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of the C=O and O-H bonds in the carboxylic acid group or the vibrations of the aromatic rings.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption of light. The predicted spectrum can help to interpret experimental results and understand the nature of the electronic excitations within the molecule, often involving transitions from the HOMO to the LUMO.

| Spectroscopic Technique | Predicted Information | Relevance |

| Vibrational (IR, Raman) | Frequencies and intensities of molecular vibrations. | Structural confirmation and identification of functional groups. |

| Electronic (UV-Vis) | Wavelengths and intensities of electronic transitions. | Understanding of electronic structure and excited state properties. |

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry can also be used to explore the potential chemical reactions that this compound might undergo. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies. This information is crucial for understanding the reaction mechanism and predicting the feasibility and outcome of a chemical transformation.

For example, computational studies could be used to investigate the mechanism of synthesis of this compound, or to explore its reactivity in various chemical environments. This could involve studying its decarboxylation, esterification, or reactions at the pyridine nitrogen. Such studies provide a molecular-level understanding of the chemical processes and can guide the design of new synthetic routes or the prediction of the compound's stability.

Advanced Methodologies for Structural Elucidation and Mechanistic Understanding of 5 4 Ethylphenyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-(4-Ethylphenyl)picolinic acid in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional NMR experiments help establish through-bond and through-space connectivities.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The chemical shifts and coupling constants of the pyridine protons are particularly informative about the substitution pattern. The ethyl group protons would appear as a characteristic quartet and triplet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including the quaternary carbons of the aromatic rings and the carboxyl group, which typically appears in the downfield region of the spectrum (~165-170 ppm).

For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. These experiments detect through-space interactions between protons, providing insights into the preferred orientation of the phenyl ring relative to the picolinic acid moiety. While significant rotational freedom is expected around the C-C single bond connecting the two aromatic rings, NOESY can help determine the time-averaged solution-state conformation. mdpi.com The analysis of scalar coupling constants (³J) can also provide valuable information on dihedral angles, further defining the molecule's conformation in solution. mdpi.com Theoretical calculations are often used alongside experimental NMR data to model the molecule's solution-state structure and dynamics. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxyl (COOH) | 12.0 - 13.0 (broad s) | ~166.0 |

| Pyridine H-3 | ~8.2 (d) | ~125.0 |

| Pyridine H-4 | ~8.0 (dd) | ~139.0 |

| Pyridine H-6 | ~8.8 (d) | ~149.0 |

| Phenyl H-2', H-6' | ~7.5 (d) | ~129.0 |

| Phenyl H-3', H-5' | ~7.3 (d) | ~128.5 |

| Ethyl -CH₂- | ~2.7 (q) | ~29.0 |

| Ethyl -CH₃ | ~1.2 (t) | ~15.0 |

| Pyridine C-2 | - | ~147.0 |

| Pyridine C-5 | - | ~137.0 |

| Phenyl C-1' | - | ~145.0 |

| Phenyl C-4' | - | ~140.0 |

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation behavior, which provides structural confirmation. Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be measured, allowing for the determination of its elemental formula (C₁₄H₁₃NO₂). bldpharm.com

Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be detected as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation pathway of this compound can be predicted based on the fragmentation of similar compounds like other carboxylic acids. libretexts.org Key fragmentation steps would likely include:

Loss of a carboxyl group (-COOH): A neutral loss of 45 Da is a common fragmentation for carboxylic acids, resulting in a prominent fragment ion. libretexts.org

Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) from the deprotonated molecular ion [M-H]⁻ is another characteristic pathway.

Cleavage of the ethyl group: Loss of an ethyl radical (∙C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement can occur.

Ring fragmentation: Cleavage of the pyridine or phenyl ring can lead to smaller fragment ions at higher collision energies.

Furthermore, ESI-MS is instrumental in mechanistic studies by detecting charged intermediates in chemical reactions. nih.gov For instance, in catalyzed cross-coupling reactions used to synthesize analogues, ESI-MS can help identify transient organometallic or charged organic species, providing direct evidence for a proposed reaction mechanism.

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on a molecular weight of 227.26 g/mol . Fragmentation is analyzed in positive ion mode [M+H]⁺.

| Proposed Fragment | Formula of Lost Neutral/Radical | m/z of Fragment Ion | Description |

| [M+H]⁺ | - | 228.10 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | H₂O | 210.09 | Loss of water from carboxyl group |

| [M+H - COOH]⁺ | ∙COOH | 182.10 | Loss of carboxyl radical |

| [M+H - C₂H₅]⁺ | ∙C₂H₅ | 198.08 | Loss of ethyl radical |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming its molecular geometry. This technique is also crucial for establishing the absolute configuration in chiral crystals. nih.gov

Beyond the individual molecule, crystallography reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. For this compound, several types of supramolecular interactions are expected:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form dimeric structures through O-H···O hydrogen bonds with a neighboring molecule, a common motif for carboxylic acids. researchgate.net Hydrogen bonds involving the pyridine nitrogen (O-H···N) are also possible.

π-π Stacking: The electron-rich phenyl ring and the electron-deficient pyridine ring can engage in π-π stacking interactions, which would play a significant role in the crystal packing.

C-H···π Interactions: The ethyl group or aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of the aromatic rings. iucr.org

Table 3: Typical Data Obtained from X-ray Crystallography This table represents the type of information that would be generated from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example of Expected Information |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.2 Å, b = 6.1 Å, c = 13.3 Å, β = 95.6° |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). | C=O: ~1.25 Å; C-OH: ~1.30 Å |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). | O-C=O: ~123° |

| Supramolecular Contacts | Distances and angles of non-covalent interactions. | O-H···O H-bond distance: ~2.6 Å |

Spectroscopic Techniques (IR, UV-Vis, Fluorescence) for Probing Electronic Transitions and Interactions

Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy are used to probe the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of functional groups. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key structural features. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. Other notable peaks would include C=N and C=C stretching vibrations from the aromatic rings and C-H stretching from the aromatic and aliphatic parts of the molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system, comprising the phenyl and pyridine rings, is expected to give rise to strong absorptions in the UV region (typically 200-400 nm). These absorptions correspond primarily to π → π* transitions. The position and intensity of these absorption bands can be sensitive to the solvent and the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

Fluorescence Spectroscopy: Molecules with extended conjugated systems, like this compound, may exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its environment, providing another avenue to study its interactions and dynamics.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Structural Interpretation |

| IR Spectroscopy | Broad band at ~3000 cm⁻¹; Sharp, strong band at ~1700 cm⁻¹; Bands at ~1600 cm⁻¹ | O-H (carboxylic acid dimer); C=O (carboxyl); C=C/C=N (aromatic rings) |

| UV-Vis Spectroscopy | Strong absorption bands at ~250-300 nm | π → π* transitions in the conjugated aromatic system |

| Fluorescence | Possible emission in the 350-450 nm range | Indicates a rigid, conjugated fluorophore |

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from starting materials, by-products, or structurally similar analogues.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of the compound. nih.govresearchgate.net A reversed-phase HPLC method, using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm). A pure sample should yield a single, sharp peak at a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a quick indication of purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The spot can be visualized under UV light. researchgate.net

Preparative Chromatography: For the isolation and purification of this compound or its synthesized analogues, preparative HPLC or column chromatography is used. These techniques operate on the same principles as their analytical counterparts but are scaled up to handle larger quantities of material, allowing for the collection of fractions containing the purified compound.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C nih.gov |

Exploration of Potential Applications of 5 4 Ethylphenyl Picolinic Acid in Chemical Science and Technology Non Clinical Focus

Catalytic Applications of 5-(4-Ethylphenyl)picolinate Complexes (e.g., in Organic Transformations, Oxidation Reactions)

The pyridine-2-carboxylic acid (picolinic acid) framework is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. These metal-picolinate complexes are often catalytically active, and by extension, complexes of 5-(4-ethylphenyl)picolinic acid are poised for similar utility.

The nitrogen and oxygen donor atoms of the picolinate (B1231196) group can stabilize metal centers in various oxidation states, creating electronically and coordinatively unsaturated sites necessary for catalysis. Research on analogous picolinate complexes has demonstrated their efficacy in reactions such as oxidation, hydrogenation, and carbon-carbon bond formation.

Complexes formed with this compound could offer specific advantages. The 4-ethylphenyl substituent introduces several key features:

Solubility: The lipophilic nature of the ethylphenyl group can enhance the solubility of the resulting metal complex in nonpolar organic solvents, which are common media for organic transformations.

Steric Influence: The steric bulk of the substituent can influence the coordination environment around the metal center. This can affect the selectivity of catalytic reactions, for example, by directing the approach of substrates to the active site, potentially leading to improved regio- or stereoselectivity.

Electronic Tuning: The electronic properties of the phenyl ring can subtly modulate the electron density at the metal center, thereby fine-tuning its reactivity and catalytic turnover frequency.

While direct catalytic applications of 5-(4-ethylphenyl)picolinate complexes are not yet extensively documented, the principles established with other substituted picolinates provide a strong foundation for their potential development as catalysts.

| Component Moiety | Structural Feature | Potential Catalytic Function | Example Application Areas |

|---|---|---|---|

| Picolinate Headgroup | Pyridine (B92270) Nitrogen and Carboxylate Oxygen | Forms stable bidentate complexes with transition metals, creating a catalytically active center. | Oxidation of alcohols, epoxidation of olefins, C-C coupling reactions. |

| 5-(4-Ethylphenyl) Group | Lipophilic aromatic substituent | Enhances solubility in organic solvents; provides steric bulk to influence reaction selectivity. | Homogeneous catalysis in nonpolar media; asymmetric synthesis. |

Potential in Materials Science and Engineering (e.g., as Building Blocks for Functional Polymers, Optoelectronic Materials)

In materials science, organic molecules with defined structural and electronic properties serve as essential building blocks for advanced functional materials. This compound is a promising candidate for such a role, particularly in the construction of coordination polymers, metal-organic frameworks (MOFs), and optoelectronic materials.

As a bifunctional linker, the molecule can coordinate to metal ions or clusters via its picolinate group while its ethylphenyl tail can engage in intermolecular interactions like π-π stacking. nih.goviucr.org This dual functionality allows for the self-assembly of ordered, multidimensional networks. The geometry of the picolinate binding and the size and orientation of the ethylphenyl group would dictate the resulting framework's topology, porosity, and stability. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the conjugated system encompassing the pyridine and phenyl rings suggests potential for use in optoelectronic materials. Picolinic acid derivatives can be incorporated into polymers or used as ligands in emissive metal complexes for applications in organic light-emitting diodes (OLEDs) or chemical sensors. The 4-ethylphenyl group can influence the photophysical properties, such as the emission wavelength and quantum yield, and also improve the processability and film-forming characteristics of the final material. nih.gov

| Material Type | Role of the Compound | Key Structural Features | Potential Properties and Applications |

|---|---|---|---|

| Coordination Polymers / MOFs | Organic Linker (Ligand) | Picolinate metal-binding site; defined length and geometry of the overall molecule. | Porous materials for gas storage/separation; heterogeneous catalysts. |

| Functional Polymers | Monomer or Pendant Group | Carboxylic acid for polymerization (e.g., polyesters, polyamides); aromatic rings for rigidity and thermal stability. | High-performance polymers with enhanced thermal or mechanical properties. |

| Optoelectronic Materials | Ligand for Emissive Complexes or Component of Conjugated Systems | π-conjugated pyridine and phenyl rings. | Luminescent materials for OLEDs; components for organic photovoltaics or sensors. |

Role in Analytical Chemistry (e.g., as a Chelating Agent in Separation or Detection Methodologies)

The inherent ability of the picolinic acid structure to act as a chelating agent is one of its most significant chemical properties. researchgate.net The N,O-bidentate coordination site forms stable, often colorful or fluorescent, complexes with a wide range of metal ions. This characteristic makes this compound a valuable candidate for applications in analytical chemistry, including separation science and chemical sensing.

As a chelating agent, it could be employed in:

Solvent Extraction: The ethylphenyl group enhances the lipophilicity of the metal-picolinate complex, facilitating the extraction of metal ions from an aqueous phase into an immiscible organic solvent for separation and preconcentration. researchgate.net

Chromatography: The molecule could be used as a chelating agent in the mobile phase or immobilized onto a solid support to create a stationary phase for affinity chromatography, enabling the separation of specific metal ions.

For detection methodologies, the formation of a complex between this compound and a target metal ion can be designed to produce a measurable signal. This could be achieved by designing systems where metal binding induces a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The ethylphenyl ring provides a convenient location for attaching additional chromophores or fluorophores to create more sophisticated sensor molecules with high sensitivity and selectivity.

Development of Chemical and Biological Probes Based on this compound (Focus on in vitro mechanistic tools)

Chemical probes are indispensable tools for dissecting biological pathways and understanding enzyme mechanisms in an in vitro setting. The this compound scaffold is well-suited for the development of such probes. Its structure can be systematically modified to create molecules that can interact with specific biological targets like enzymes or receptors.

The picolinic acid portion can act as a recognition element, for instance, by mimicking a natural substrate or by coordinating to a metal ion within an enzyme's active site. The 5-(4-ethylphenyl) group serves as a versatile handle for further chemical modification. For example:

Reporter Group Attachment: A fluorescent dye or a spin label could be attached to the phenyl ring, allowing the probe's binding event to be monitored spectroscopically.

Reactive Group Installation: A photoreactive or chemically reactive group could be introduced to enable covalent labeling of the target protein, facilitating its identification and characterization.

Tuning Specificity: The ethyl group or other positions on the phenyl ring can be altered to optimize the probe's affinity and selectivity for its intended target, minimizing off-target effects.

By leveraging this modular design, probes based on this compound can be developed as powerful in vitro tools to investigate biological systems at the molecular level, without a direct clinical or therapeutic purpose. researchgate.net

Future Research Directions and Unexplored Avenues for 5 4 Ethylphenyl Picolinic Acid

Design and Synthesis of Novel Analogues with Tailored Reactivity Profiles

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 5-(4-Ethylphenyl)picolinic acid. The existing scaffold serves as a template for systematic structural modifications aimed at fine-tuning its chemical and physical properties. Research in this area could focus on several key strategies:

Modification of the Pyridine (B92270) Ring: Introducing additional substituents (e.g., amino, chloro, fluoro groups) to the pyridine core can significantly alter the compound's electronic nature, acidity, and coordination capabilities. Studies on other picolinic acids have shown that such modifications can lead to compounds with potent herbicidal activity. mdpi.comnih.govnih.gov For example, the introduction of an amino group at the 4-position has been a successful strategy in developing synthetic auxin herbicides. nih.govnih.gov

Alteration of the Phenyl Substituent: The ethyl group on the phenyl ring could be systematically varied to include other alkyl chains, functional groups (e.g., methoxy, nitro), or replaced with different aromatic or heterocyclic systems. These changes would modulate the molecule's lipophilicity, steric bulk, and potential for π-π stacking interactions.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid moiety into esters, amides, or tetrazoles would create a library of related compounds with different solubilities, metabolic stabilities, and abilities to act as hydrogen bond donors or acceptors. google.com The synthesis of thiazolidine-4-carboxamide derivatives from related starting materials highlights a potential pathway for creating structurally diverse molecules. nih.gov

These synthetic efforts would lead to a new generation of compounds based on the this compound core, enabling the exploration of structure-activity relationships for various applications.

Table 1: Proposed Analogues of this compound for Future Synthesis

| Modification Strategy | Example Analogue Name | Potential Property Change | Relevant Precedent |

|---|---|---|---|

| Pyridine Ring Substitution | 4-Amino-5-(4-ethylphenyl)picolinic acid | Enhanced biological activity, altered coordination | Herbicidal picolinates nih.govnih.gov |

| Phenyl Group Alteration | 5-(4-Propylphenyl)picolinic acid | Increased lipophilicity | Structure-activity relationship studies nih.gov |

| Phenyl Group Alteration | 5-(4-Methoxyphenyl)picolinic acid | Modified electronic properties, hydrogen bonding | Synthesis of diverse aryl-picolinates mdpi.com |

Advanced Investigations into Supramolecular Architectures and Host-Guest Chemistry

The interplay of the pyridine nitrogen, the carboxylic acid group, and the extended aromatic system of the ethylphenyl substituent makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering.

Future research should pursue the following:

Single-Crystal X-ray Diffraction: A foundational step would be to determine the single-crystal structure of this compound itself. This would reveal its solid-state conformation and the primary intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate its crystal packing. nih.govresearchgate.net

Co-crystal Formation: A systematic screening for co-crystals with other molecules (co-formers) could lead to new materials with tunable physical properties. ksu.edu.saresearchgate.net The carboxylic acid group is a robust hydrogen bond donor/acceptor, making it suitable for forming synthons with other acids, bases, or neutral molecules. ksu.edu.saresearchgate.net The ethylphenyl group provides a large, relatively nonpolar surface that could engage in favorable van der Waals or π-stacking interactions.

Host-Guest Chemistry: The compound could be explored as either a guest or a host molecule. As a guest, it could be encapsulated within larger host molecules like calixarenes or cyclodextrins, which could modify its solubility or reactivity. nih.gov Conversely, dimers or larger aggregates of this compound, formed through self-assembly, could create cavities capable of binding small guest molecules.

Metal-Organic Frameworks (MOFs): Picolinic acids are effective ligands for complexing metal ions. nih.govresearchgate.net Investigating the reaction of this compound with various metal ions could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. The ethylphenyl group would function as a strut, influencing the porosity and dimensionality of the resulting framework.

Analysis of these supramolecular systems would be enhanced by computational tools like Hirshfeld surface analysis to quantify and visualize the critical intermolecular contacts driving assembly. nih.govresearchgate.net

Development of Innovative and Sustainable Synthetic Strategies

While classical methods for synthesizing picolinic acids, such as the oxidation of picolines with strong oxidants like potassium permanganate, are well-established, they often involve harsh conditions and stoichiometric waste. orgsyn.org A significant future research direction is the development of more efficient and environmentally benign synthetic routes to this compound and its analogues.

Key areas for innovation include:

Catalytic C-H Activation/Functionalization: Modern synthetic methods could be applied to directly couple a pre-functionalized pyridine with an ethylbenzene (B125841) derivative, or vice-versa, avoiding multi-step sequences.

Heterogeneous Catalysis: The use of reusable solid catalysts can simplify purification and reduce waste. A recent study demonstrated the synthesis of picolinate (B1231196) derivatives using a metal-organic framework, UiO-66(Zr)-N(CH2PO3H2)2, as a recyclable, porous catalyst under ambient conditions. nih.gov Applying this or similar catalytic systems to the synthesis of this compound would be a major advance in sustainability.

Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a batch-wise process can offer superior control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Exploring enzymatic pathways for the synthesis could provide unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.

Theoretical Prediction and Experimental Validation of Novel Applications

Computational chemistry provides powerful tools to predict the properties of this compound and guide the search for new applications, minimizing the need for exhaustive experimental screening.

Future work in this domain should involve a synergistic loop of theoretical prediction and experimental validation:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential surface, and reactivity indices. researchgate.netresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack and the molecule's ability to coordinate to metal centers. researchgate.net